BenchChemオンラインストアへようこそ!

Fdu-nnei

Molecular docking CB1 receptor Interaction energy

FDU-NNEI (also designated FDU-NNE1, FDU-MN-24) is an indole-based synthetic cannabinoid receptor agonist (SCRA) with the IUPAC name 1-[(4-fluorophenyl)methyl]-N-naphthalen-1-ylindole-3-carboxamide and molecular formula C₂₆H₁₉FN₂O (MW 394.4 g/mol). It is a derivative of the scheduled SCRA NNEI in which the pentyl side chain is replaced by a 4-fluorobenzyl group, a structural modification that distinguishes it from the parent compound and from the prototype SCRA JWH-018.

Molecular Formula C26H19FN2O
Molecular Weight 394.4 g/mol
CAS No. 2365471-76-5
Cat. No. B10765102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFdu-nnei
CAS2365471-76-5
Molecular FormulaC26H19FN2O
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F
InChIInChI=1S/C26H19FN2O/c27-20-14-12-18(13-15-20)16-29-17-23(22-9-3-4-11-25(22)29)26(30)28-24-10-5-7-19-6-1-2-8-21(19)24/h1-15,17H,16H2,(H,28,30)
InChIKeyXYSIFMHZXZATQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FDU-NNEI (CAS 2365471-76-5) Procurement Guide: Synthetic Cannabinoid Research Standard


FDU-NNEI (also designated FDU-NNE1, FDU-MN-24) is an indole-based synthetic cannabinoid receptor agonist (SCRA) with the IUPAC name 1-[(4-fluorophenyl)methyl]-N-naphthalen-1-ylindole-3-carboxamide and molecular formula C₂₆H₁₉FN₂O (MW 394.4 g/mol) . It is a derivative of the scheduled SCRA NNEI in which the pentyl side chain is replaced by a 4-fluorobenzyl group, a structural modification that distinguishes it from the parent compound and from the prototype SCRA JWH-018 . The compound has been identified in illicit drug products and is supplied as an analytical reference material (purity ≥98%) for forensic and research applications; its physiological and toxicological properties remain largely uncharacterized .

Why Generic Substitution Fails: Structural Determinants of FDU-NNEI Differentiation


Synthetic cannabinoid receptor agonists cannot be treated as interchangeable commodities for research procurement because minor structural modifications produce large and often non-linear changes in CB₁/CB₂ binding affinity, functional potency, metabolic fate, and toxicity profiles . FDU-NNEI combines a 4-fluorobenzyl tail group with an amide linker and a naphthalen-1-yl head group—a configuration that differs from the pentyl-tailed parent NNEI, the ketone-linked prototype JWH-018, the indazole-core analog MN-18, and the ester-linked analog FDU-PB-22 . Each of these structural variations alters the compound's interaction energy within the CB₁ orthosteric pocket, its susceptibility to metabolic amide hydrolysis (predicted to release the carcinogen 1-naphthylamine), and its regulatory scheduling status across jurisdictions. Selection of the correct analytical reference standard is therefore critical for forensic identification, pharmacological profiling, and toxicological studies .

Quantitative Differential Evidence: FDU-NNEI vs. Closest Analogs


CB₁ Receptor Orthosteric Site Interaction Energy: FDU-NNEI vs. JWH-018 and AB-FUBINACA

In a comparative molecular docking study using the CB₁ receptor crystal structure (PDB: 6N4B), FDU-NNEI exhibited a computed interaction energy of −114.64 kcal/mol, which is lower in magnitude than that of the prototype SCRA JWH-018 (−118.41 kcal/mol) and the high-affinity indazole carboxamide meta AB-FUBINACA (−121.84 kcal/mol), but comparable to AM-2232 (−113.89 kcal/mol) . This indicates that FDU-NNEI occupies an intermediate affinity tier within the SCRA landscape, engaging key CB₁ residues (F170².⁵⁷, F177².⁶⁴, F189³.²⁵, F200³.³⁶, F268ᴱᴸ², W279⁵.⁴³) through a combination of π–π stacking and hydrogen bond interactions that differ in pattern from both JWH-018 and AB-FUBINACA analogs .

Molecular docking CB1 receptor Interaction energy Synthetic cannabinoid

Structural Differentiation: 4-Fluorobenzyl Tail Confers Distinct CB₁ Selectivity Profile vs. NNEI

FDU-NNEI differs from its parent compound NNEI by a single structural modification: replacement of the N-pentyl tail with an N-4-fluorobenzyl group. Published radioligand binding data indicate that FDU-NNEI displays a CB₁ Ki of 7.42 ± 2.51 nM and a CB₂ Ki of 64.0 ± 15.0 nM, yielding a CB₁/CB₂ selectivity ratio of approximately 8.6 . In contrast, the parent NNEI exhibits a markedly different pharmacological profile with a CB₁ Ki of 60.09 nM and a CB₂ Ki of 45.30 nM, yielding a near-unity selectivity ratio of approximately 0.75 (i.e., slight CB₂ preference) . This represents a greater than 8-fold improvement in CB₁ binding affinity and a complete reversal of the CB₁/CB₂ selectivity direction conferred solely by the 4-fluorobenzyl substitution.

CB1 receptor Binding affinity Ki Selectivity ratio Synthetic cannabinoid

Amide Linker Metabolic Liability: Predicted 1-Naphthylamine Release Shared with NNEI, Distinguishing from JWH-018 and FDU-PB-22

FDU-NNEI and its parent NNEI share a critical structural feature—an amide (carboxamide) linker connecting the indole core to the naphthalen-1-yl head group—that distinguishes them from the ketone-linked JWH-018 and the ester-linked FDU-PB-22 . This amide bond is predicted to undergo metabolic hydrolysis, liberating 1-naphthylamine, a Group 3 carcinogen (IARC) and known occupational bladder carcinogen . In contrast, JWH-018 (ketone linker) and FDU-PB-22 (ester linker) lack this specific toxophore, generating distinct metabolite profiles and toxicological risk signatures . The 4-fluorobenzyl modification on FDU-NNEI may further alter the rate or extent of amide hydrolysis relative to NNEI, though no quantitative comparative metabolism data exist.

Metabolism 1-naphthylamine Carcinogenicity Amide hydrolysis Toxicology

Pharmacological Knowledge Gap as a Research Selection Criterion: FDU-NNEI vs. Well-Characterized Analogs

As of 2026, FDU-NNEI remains one of the least pharmacologically characterized synthetic cannabinoids identified in illicit products. While NNEI, MN-18, JWH-018, and AB-CHMINACA have all been subjected to comprehensive in vitro pharmacological profiling (radioligand binding, [³⁵S]GTPγS functional assays, cAMP inhibition, mouse drug discrimination), FDU-NNEI has only been characterized structurally (NMR, HR-MS) and detected in seized materials . A major 2018 review explicitly states that 'nothing is currently known of its pharmacology' . In contrast, MN-18 (the indazole core analog of NNEI) has published CB₁ Ki values of 1.65–3.86 nM and EC₅₀ values of 2.03 nM , and NNEI itself has published CB₁ Ki of 60.09 nM and EC₅₀ of 9.48 nM . This pharmacological data vacuum makes FDU-NNEI a uniquely attractive candidate for de novo pharmacological characterization studies.

Pharmacological characterization Research gap CB1 agonist Novel psychoactive substance

Certified Reference Material Availability: ISO 17025/17034 Certified FDU-NNEI vs. Uncertified NNEI and MN-18

FDU-NNEI is commercially available as a qualified reference material (RM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards from Cayman Chemical (Catalog No. 17495, purity ≥98%, neat solid) . This certification level is comparable to that offered for JWH-018 and other well-established SCRAs. In contrast, NNEI reference standards vary widely in certification level across suppliers, and MN-18 is less consistently available as a certified RM . For forensic laboratories requiring chain-of-custody documentation and validated analytical methods, the availability of an ISO-certified FDU-NNEI standard provides a procurement advantage over less rigorously certified analogs for use in GC-MS or LC-MS/MS method validation.

Reference material ISO 17025 ISO 17034 Forensic standard Analytical chemistry

High-Value Application Scenarios for FDU-NNEI (CAS 2365471-76-5) Based on Differential Evidence


Forensic Toxicology: GC-MS and LC-MS/MS Method Development and Validation

Forensic laboratories performing seized-drug analysis or post-mortem toxicology require compound-specific certified reference materials to develop and validate confirmatory analytical methods. FDU-NNEI, available as an ISO/IEC 17025 and ISO 17034 certified RM from Cayman Chemical (Cat. No. 17495), provides the batch-traceable standard necessary for method validation, retention time locking, and mass spectral library entry. Its distinct 4-fluorobenzyl substitution pattern (m/z 394.4) and unique fragmentation profile differentiate it from the pentyl-tailed NNEI and the ester-linked FDU-PB-22, enabling unambiguous chromatographic separation and identification in multi-analyte panels . Furthermore, given the predicted metabolic release of carcinogenic 1-naphthylamine, laboratories developing targeted metabolite assays require the authentic parent standard for hydrolysis studies and metabolite identification .

Academic Pharmacology: De Novo CB₁/CB₂ Pharmacological Characterization

FDU-NNEI represents a high-impact publication opportunity for academic pharmacology groups specializing in GPCR research. As documented by Banister and Connor (2018), 'nothing is currently known of its pharmacology' , making it one of the few SCRA NPS for which no functional data (cAMP inhibition, β-arrestin recruitment, [³⁵S]GTPγS binding, or in vivo cannabinoid tetrad) have been reported. Its computed CB₁ interaction energy (−114.64 kcal/mol) places it in an intermediate affinity tier distinct from both high-affinity indazole carboxamides and lower-affinity classical cannabinoids , suggesting that empirical characterization will meaningfully contribute to SCRA structure–activity relationship models. Researchers procuring FDU-NNEI for these studies should simultaneously acquire NNEI, MN-18, and JWH-018 as comparator compounds to enable head-to-head pharmacological profiling.

Regulatory Science and Drug Policy: Scheduling and Structure-Based Legislation Studies

FDU-NNEI exemplifies the challenge faced by drug control agencies: a single structural modification (4-fluorobenzyl replacement of the pentyl tail) produces a compound that is pharmacologically distinct from its scheduled parent NNEI yet falls outside many generic scheduling definitions based on core-linker-tail descriptions . FDU-NNEI has been controlled as a designated substance (Shitei-Yakubutsu) in Japan since 2014, is a Class B drug in the UK, and falls under the NpSG in Germany, but its legal status varies internationally . Regulatory scientists and policy analysts require the authentic reference standard to develop structure-based legislative frameworks, assess the scope of generic bans, and evaluate whether chemical similarity provisions adequately capture 4-fluorobenzyl-substituted analogs. Procurement of FDU-NNEI alongside its closest structural analogs (FDU-PB-22, NNEI, MN-18) enables systematic evaluation of the structure–legislation interface .

Metabolomics and In Vitro Metabolism Studies: Amide Hydrolysis Pathway Investigation

The carboxamide linker of FDU-NNEI is a defining structural feature that distinguishes its predicted metabolic pathway from those of ketone-linked (JWH-018) and ester-linked (FDU-PB-22) SCRAs. The predicted hydrolysis of the amide bond to release 1-naphthylamine—a known human carcinogen—creates a unique toxicological liability that warrants dedicated in vitro metabolism studies using human liver microsomes or primary hepatocytes . No such study has been published for FDU-NNEI as of 2026, in contrast to NNEI and MN-18 for which hepatocyte metabolism data are available . Laboratories conducting these studies require high-purity FDU-NNEI to: (i) establish intrinsic clearance rates; (ii) identify CYP isoforms responsible for amide hydrolysis; (iii) quantify 1-naphthylamine formation using authentic metabolite standards; and (iv) compare metabolic stability with NNEI to determine the impact of 4-fluorobenzyl substitution on hydrolysis kinetics.

Quote Request

Request a Quote for Fdu-nnei

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.